7-ethynyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
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Description
“7-ethynyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one” is a chemical compound with the molecular formula C9H6N2O2 . It belongs to the class of organic compounds known as pyrido[2,3-b][1,4]oxazin-2-ones .
Synthesis Analysis
The synthesis of pyrido[2,3-b][1,4]oxazin-2-ones involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrido[2,3-b][1,4]oxazin-2-one core with an ethynyl group attached at the 7-position .Scientific Research Applications
Synthesis and Reactivity
Research has focused on the synthesis and reactivity of compounds related to 7-ethynyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one, exploring their potential as building blocks in organic synthesis. For example, arylmethylidene derivatives of 3H-furan-2-ones react with various nucleophilic agents, producing a wide range of acyclic, cyclic, and heterocyclic compounds like amides, pyrrolones, and furopyridines, demonstrating the versatility of these compounds in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Biological and Medicinal Applications
Pyrimidine derivatives, closely related to the structural motif of this compound, have been extensively studied for their anti-inflammatory activities. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators, demonstrating the potential of pyrimidine and related heterocycles in medicinal chemistry (Rashid et al., 2021).
Optical and Electronic Applications
Diketopyrrolopyrroles, compounds with a structural relationship to this compound, are highlighted for their applications in high-quality pigments, field-effect transistors, and fluorescence imaging. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, underscores the importance of this class of compounds in advanced materials science (Grzybowski & Gryko, 2015).
Properties
IUPAC Name |
7-ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-2-6-3-7-9(10-4-6)13-5-8(12)11-7/h1,3-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIASWVODNQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(N=C1)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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